1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride
Description
Properties
IUPAC Name |
1-(2-aminoethyl)-3-methylquinazoline-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-13-10(15)8-4-2-3-5-9(8)14(7-6-12)11(13)16;/h2-5H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJGNGIKZUAQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis of Quinazoline Derivatives
Quinazoline derivatives are typically synthesized through condensation reactions involving anthranilic acid or its derivatives. Here are some general methods:
Analysis and Characterization
Characterization of the synthesized compound would involve various analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity of the compound.
- Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy : To identify functional groups present in the molecule.
Data Table: General Synthesis Conditions for Quinazoline Derivatives
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced quinazoline derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation Products: Quinazoline-2,4-dione derivatives.
Reduction Products: Reduced quinazoline derivatives.
Substitution Products: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that quinazoline derivatives, including 1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride, exhibit significant antimicrobial activities. They have been evaluated against various Gram-positive and Gram-negative bacterial strains. For instance, a study found that these compounds showed promising results in inhibiting bacterial growth, suggesting their potential as antimicrobial agents .
Anticancer Activity
Quinazoline derivatives are also being investigated for their anticancer properties. Research indicates that they can act as inhibitors of specific kinases involved in cancer progression. In particular, compounds designed as dual c-Met/VEGFR-2 tyrosine kinase inhibitors have shown efficacy in targeting cancer cell proliferation and survival pathways. This dual inhibition mechanism is crucial for developing more effective cancer therapies .
Cardiovascular Diseases
The ability of quinazoline derivatives to inhibit specific kinases makes them candidates for treating cardiovascular diseases. By modulating signaling pathways involved in vascular growth and repair, these compounds may help manage conditions such as hypertension and atherosclerosis.
Neurological Disorders
Research is also exploring the neuroprotective effects of quinazoline derivatives. Their potential to cross the blood-brain barrier and interact with neurotransmitter systems could lead to new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in disease pathways.
Modulate Receptors: Interact with cellular receptors to alter signal transduction processes.
Affect Gene Expression: Influence the expression of genes related to cell growth and survival.
Comparison with Similar Compounds
Structural Comparison with Quinazoline Derivatives
Table 1: Structural and Functional Group Comparisons
*Calculated based on molecular formula C₁₈H₁₅N₃O₄.
Key Observations:
- Substituent Effects: The target compound’s 2-aminoethyl group may enhance water solubility compared to bulkier substituents (e.g., 2-nitrobenzyl or 2-methoxybenzyl) in analogs .
Comparison with Pyrimidine Dione Analogs
Table 2: Pyrimidine-Based Analogs
Key Observations:
- Bioactivity : Pyrimidine diones with halogen substituents (e.g., 5-iodo) exhibit antibacterial activity, whereas the target quinazoline derivative lacks reported bioactivity data .
- Structural Simplicity : Pyrimidine diones generally have lower molecular weights and simpler synthesis pathways compared to quinazoline derivatives .
Pharmacological and Physicochemical Properties
- Solubility: The target compound’s aminoethyl group may improve aqueous solubility relative to analogs with aromatic or bulky substituents (e.g., 2-nitrobenzyl in ) .
- Melting Point : The target compound’s melting point is unspecified, but analogs like N1-allyl-N3-(2-nitrobenzyl)quinazoline-2,4-dione exhibit m.p. 126–128°C, suggesting similar thermal stability .
- Bioactivity Gap : Unlike pyrimidine diones with demonstrated antibacterial effects , the target compound’s pharmacological profile remains unexplored.
Availability and Supplier Information
The target compound is discontinued by major suppliers (Combi-Blocks, CymitQuimica), though three suppliers historically listed it (CAS 1211568-40-9) . In contrast, pyrimidine diones (e.g., 1-ethylpyrimidine-2,4-dione) remain commercially available .
Biological Activity
1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride is a derivative of quinazoline that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of quinazoline derivatives, including this compound, typically involves the reaction of anthranilic acid derivatives with various reagents to form the quinazoline core. A notable method includes a one-pot synthesis using potassium cyanate and sodium hydroxide in an aqueous medium, which is both efficient and eco-friendly . This method allows for the production of high yields of quinazoline derivatives with minimal environmental impact.
Antimicrobial Activity
Recent studies have demonstrated that quinazoline-2,4(1H,3H)-dione derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have shown moderate to strong activity against various Gram-positive and Gram-negative bacteria. The most promising derivatives displayed inhibition zones ranging from 9 mm to 15 mm against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .
Anticancer Activity
Quinazoline derivatives have also been investigated for their anticancer potential. Certain compounds have been identified as potent inhibitors of PARP-1/2 enzymes, which play a crucial role in DNA repair mechanisms in cancer cells. For example, specific derivatives demonstrated IC50 values in the nanomolar range against PARP-1 and PARP-2, indicating strong cytotoxic effects on tumor cells . In vivo studies further confirmed that these compounds could inhibit tumor growth when used in combination with established chemotherapeutics like temozolomide .
α-Glucosidase Inhibition
Another area of interest is the inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. Some quinazoline derivatives have shown promising results as α-glucosidase inhibitors, with IC50 values significantly lower than those of standard inhibitors such as acarbose. This suggests potential applications in managing diabetes by controlling blood sugar levels .
Structure-Activity Relationships (SAR)
The biological activity of quinazoline derivatives is heavily influenced by their structural modifications. Substituents at various positions on the quinazoline ring can enhance or diminish their biological efficacy. For instance:
- Substituents at C6 and C7 : The introduction of aminoalkyl chains has been shown to improve antagonist activity against adenosine receptors .
- Coumarin Hybrids : Compounds that incorporate coumarin structures alongside the quinazoline core exhibit significantly enhanced inhibitory activity against α-glucosidase compared to those lacking such modifications .
Case Studies
- Antimicrobial Efficacy : A study evaluated several quinazoline derivatives for their antimicrobial properties using the agar well diffusion method. Compounds 13 and 15 exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, demonstrating inhibition zones between 10 mm and 12 mm with MIC values around 75-80 mg/mL .
- Anticancer Potential : Research on a series of quinazoline-based PARP inhibitors revealed that compound 11 had an IC50 value of less than 3.12 μM against cancer cell lines, indicating a high level of potency. When combined with temozolomide, it showed enhanced efficacy in reducing tumor growth in animal models .
Q & A
Basic: What synthetic routes are recommended for synthesizing 1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
Traditional synthesis of quinazoline-dione derivatives often involves multi-step procedures with toxic reagents like phosgene or chlorosulfonyl isocyanate . For this compound, a plausible route includes cyclization of anthranilic acid derivatives with aminoethyl groups under controlled pH and temperature. Catalytic hydrogenation (e.g., Pd/C) may be used to reduce intermediates, as seen in analogous quinazoline-dione syntheses (e.g., 22.9% yield reported for relugolix) . Key factors affecting yield:
- Catalyst selection : Pd/C efficiency in hydrogenation steps .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization.
- Temperature : Elevated temperatures (>80°C) may degrade sensitive intermediates.
Basic: What spectroscopic and chromatographic methods are optimal for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR : 1H/13C NMR to confirm the quinazoline-dione core and aminoethyl substituent (e.g., δ ~4.0 ppm for CH2NH2) .
- HPLC-MS : Purity assessment (≥98%) via reverse-phase HPLC with UV detection (λ = 254 nm) and mass confirmation (e.g., m/z for [M+H]+) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (NH2 stretch) .
Advanced: How can researchers resolve contradictions in reported synthesis yields during scale-up?
Methodological Answer:
Yield discrepancies often arise from:
- Intermediate instability : Aminoethyl groups may oxidize; use inert atmospheres (N2/Ar) .
- Byproduct formation : Monitor reaction progress with TLC or in-situ IR. Optimize stoichiometry (e.g., excess amine for substitution steps) .
- Workup losses : Replace liquid-liquid extraction with solid-phase extraction for polar intermediates .
Advanced: What green chemistry strategies can mitigate environmental impacts in synthesizing quinazoline-dione derivatives?
Methodological Answer:
- CO2 utilization : Replace phosgene with CO2 as a carbonyl source in cyclization steps, reducing toxic waste .
- Catalyst recycling : Use immobilized Pd nanoparticles to minimize heavy-metal waste .
- Solvent selection : Switch to biodegradable solvents (e.g., cyclopentyl methyl ether) .
Basic: What are the critical stability considerations for storing this compound?
Methodological Answer:
- Storage conditions : Keep in airtight glass containers at 4°C to prevent hydrolysis of the quinazoline-dione ring .
- Light sensitivity : Protect from UV exposure (use amber vials) .
- Moisture control : Store with desiccants (e.g., silica gel) to avoid clumping .
Advanced: How does the 2-aminoethyl substituent influence physicochemical properties compared to other quinazoline-dione derivatives?
Methodological Answer:
- Solubility : The aminoethyl group enhances water solubility (via protonation at physiological pH) versus methyl or chloro analogs .
- Bioactivity : Aminoethyl may increase binding to amine receptors (e.g., GABA analogs), but requires stability studies against enzymatic degradation .
- Crystallinity : Polar substituents reduce melting points (compare mp ~225°C for dichlorophenyl analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
